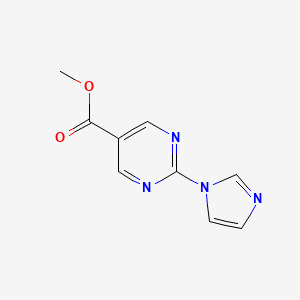

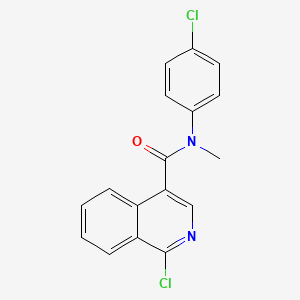

methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both pyrimidine and imidazole rings. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

科学的研究の応用

Anticancer Properties

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate exhibits promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against various cancer cell lines. Mechanistic studies suggest that it interferes with cell division and induces apoptosis, making it a candidate for further drug development .

Antifungal Activity

This compound has demonstrated antifungal properties against pathogenic fungi. It inhibits fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways. Researchers are investigating its efficacy against specific fungal infections, including candidiasis and aspergillosis .

Anti-inflammatory Effects

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate shows anti-inflammatory potential. It modulates inflammatory mediators, such as cytokines and prostaglandins, which play crucial roles in immune responses. This property makes it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Applications

Studies have explored the antiviral activity of this compound. It inhibits viral replication by targeting specific viral enzymes or proteins. Researchers are investigating its effectiveness against RNA viruses, including influenza and hepatitis C virus .

Neuroprotective Effects

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate has shown neuroprotective properties in preclinical models. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings open avenues for potential treatments in neurodegenerative diseases .

Cardiovascular Applications

Researchers have explored the cardiovascular effects of this compound. It may influence blood vessel function, platelet aggregation, and vascular inflammation. Investigations are ongoing to determine its potential in managing cardiovascular diseases, such as hypertension and atherosclerosis .

作用機序

Target of Action

Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylate is a compound that contains an imidazole ring . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

特性

IUPAC Name |

methyl 2-imidazol-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-8(14)7-4-11-9(12-5-7)13-3-2-10-6-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMDRJEFXVOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)

![8-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2690127.png)

![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)

![2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2690133.png)

![2-{2-azabicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2690138.png)

![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2690141.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B2690146.png)